molecular formula C30H25ClN4O2 B10865618 1-(2-chlorobenzyl)-5-[2-(3H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

1-(2-chlorobenzyl)-5-[2-(3H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

Cat. No.: B10865618
M. Wt: 509.0 g/mol
InChI Key: XZSOOPKEHBUXKD-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-5-[2-(3H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is a complex organic compound that features a unique combination of functional groups, including a chlorobenzyl group, an indole moiety, and a pyrazolo[4,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-5-[2-(3H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolo[4,3-c]pyridine core, followed by the introduction of the chlorobenzyl and indole groups through various coupling reactions. Common reagents used in these reactions include halogenated benzenes, indole derivatives, and pyridine-based intermediates. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing reaction conditions to improve efficiency and reduce costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-5-[2-(3H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazolo[4,3-c]pyridine compounds.

Scientific Research Applications

1-(2-chlorobenzyl)-5-[2-(3H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-5-[2-(3H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chlorobenzyl)-2-(1H-indol-3-yl)acetamide: This compound shares the chlorobenzyl and indole groups but has a different core structure.

    2-[1-(3-Chlorobenzyl)-1H-indol-3-yl]acetic acid: Similar in having the chlorobenzyl and indole groups, but with an acetic acid moiety.

Uniqueness

1-(2-chlorobenzyl)-5-[2-(3H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is unique due to its pyrazolo[4,3-c]pyridine core, which imparts distinct chemical and biological properties. This core structure can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C30H25ClN4O2

Molecular Weight

509.0 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-5-[2-(3H-indol-3-yl)ethyl]-4-methyl-2-phenylpyrazolo[4,3-c]pyridine-3,6-dione

InChI

InChI=1S/C30H25ClN4O2/c1-20-29-27(17-28(36)33(20)16-15-21-18-32-26-14-8-6-12-24(21)26)34(19-22-9-5-7-13-25(22)31)35(30(29)37)23-10-3-2-4-11-23/h2-14,17-18,21H,15-16,19H2,1H3

InChI Key

XZSOOPKEHBUXKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=O)N1CCC3C=NC4=CC=CC=C34)N(N(C2=O)C5=CC=CC=C5)CC6=CC=CC=C6Cl

Origin of Product

United States

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